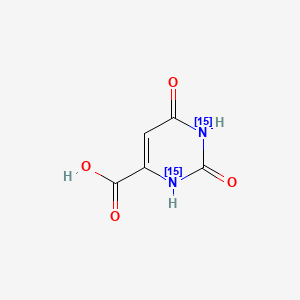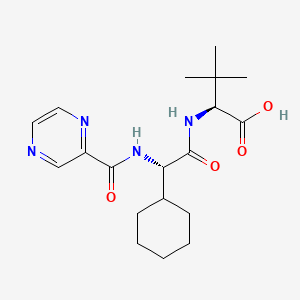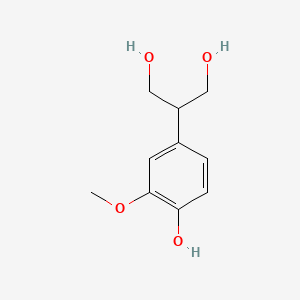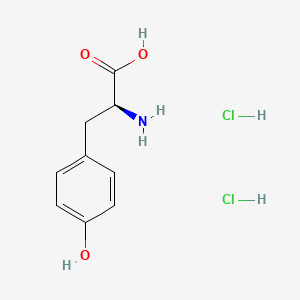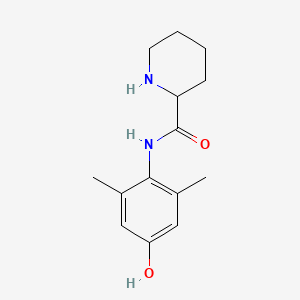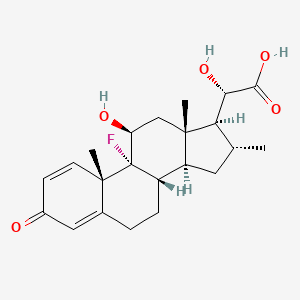
2'-Hydroxyacetophenone-d4 Oxime Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxyacetophenone-d4 Oxime Acetate is a deuterium-labeled derivative of 2’-Hydroxyacetophenone Oxime Acetate. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry. The deuterium labeling allows for the study of metabolic pathways and reaction mechanisms with enhanced precision due to the isotopic differences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxyacetophenone-d4 Oxime Acetate typically involves the following steps:
Deuterium Labeling: The starting material, 2’-Hydroxyacetophenone, is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Oxime Formation: The deuterium-labeled 2’-Hydroxyacetophenone is then reacted with hydroxylamine to form the oxime derivative.
Acetylation: The oxime derivative is acetylated using acetic anhydride to yield 2’-Hydroxyacetophenone-d4 Oxime Acetate.
Industrial Production Methods
Industrial production of 2’-Hydroxyacetophenone-d4 Oxime Acetate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Utilizing deuterium gas or deuterated solvents to achieve high levels of deuterium incorporation.
Automated Reaction Systems: Employing automated systems to control reaction conditions precisely, ensuring consistent product quality.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxyacetophenone-d4 Oxime Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Hydroxyacetophenone-d4 Oxime Acetate is utilized in various scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in imaging studies.
Industry: Used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2’-Hydroxyacetophenone-d4 Oxime Acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways: It can influence pathways related to oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2’-Hydroxyacetophenone Oxime Acetate: The non-deuterated version of the compound.
2’-Hydroxyacetophenone: The parent compound without the oxime and acetate groups.
Acetophenone Oxime: A related compound with similar functional groups but lacking the hydroxy group.
Uniqueness
2’-Hydroxyacetophenone-d4 Oxime Acetate is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for more precise tracking and analysis in metabolic and reaction studies, making it a valuable tool in scientific research.
Properties
CAS No. |
1346606-49-2 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
197.226 |
IUPAC Name |
[[(1E)-1-(2,3,4,5-tetradeuterio-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino] acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,11H,1-2H3/b9-7+/i3D,4D,5D,6D |
InChI Key |
RTDXLSGIBMMZTF-WVXIPMAHSA-N |
SMILES |
CC(=C1C=CC=CC1=O)NOC(=O)C |
Synonyms |
1-(2-Hydroxyphenyl)ethanone O-Acetyloxime-d4; NSC 631971-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


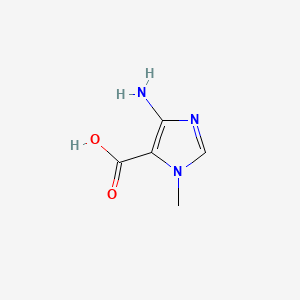
![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)
![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)

